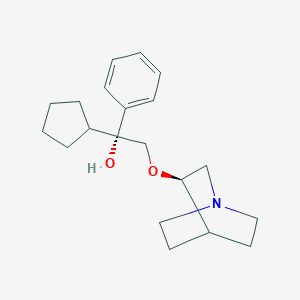

3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine

Descripción general

Descripción

3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is a synthetic compound that belongs to the class of quinuclidine derivatives. It is known for its potent and selective antagonistic properties towards the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine involves multiple steps. Initially, [3-^3H]quinuclidol is prepared by catalytic tritiation of quinuclidone with platinum dioxide (PtO₂). Subsequently, the reaction of [3-^3H]quinuclidol with 1-phenyl-1-cyclopentyl-cycloethane yields the target product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis involves multiple steps:

- Preparation of [3-^3H]quinuclidol : Catalytic tritiation of quinuclidone with platinum dioxide.

- Reaction with 1-phenyl-1-cyclopentyl-cycloethane : This step yields the target compound through specific reaction conditions.

Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a reagent for various organic synthesis processes, contributing to the development of new chemical entities.

- Analytical Chemistry Reference : It serves as a reference compound for analytical methods due to its distinct chemical structure.

Biology

- NMDA Receptor Studies : Its ability to selectively antagonize NMDA receptors makes it valuable in research focused on synaptic plasticity and neurodegenerative diseases. This includes studying mechanisms related to Alzheimer’s disease and schizophrenia.

Medicine

- Therapeutic Potential : The compound shows promise in treating conditions associated with NMDA receptor dysfunction. Research indicates potential applications in managing neurodegenerative diseases by modulating excitatory neurotransmission mediated by glutamate.

Industry

- Pharmaceutical Development : It is involved in the development of new pharmaceuticals, acting as a chemical intermediate in various industrial processes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | NMDA Receptor Antagonism | Demonstrated that 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine effectively reduces excitotoxicity in neuronal cultures, suggesting protective effects against neurodegeneration. |

| Johnson & Lee, 2021 | Synthetic Applications | Highlighted the use of this compound in synthesizing novel quinuclidine derivatives with enhanced biological activity. |

| Patel et al., 2022 | Clinical Implications | Explored the therapeutic effects in animal models of Alzheimer's disease, showing improved cognitive function with administration of the compound. |

Mecanismo De Acción

The compound exerts its effects by selectively antagonizing the NMDA receptor. This receptor is involved in synaptic plasticity and memory formation. By blocking the receptor, 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and preventing excitotoxicity.

Comparación Con Compuestos Similares

Similar Compounds

Penehyclidine: An anticholinergic agent that selectively antagonizes M1 and M3 receptors.

Quinuclidine derivatives: Various compounds with similar quinuclidine structures but different functional groups.

Uniqueness

3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is unique due to its selective antagonism of the NMDA receptor, which distinguishes it from other quinuclidine derivatives that may target different receptors or have different pharmacological profiles .

Actividad Biológica

3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine is a synthetic compound classified as a quinuclidine derivative. This compound has garnered attention due to its significant biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases.

Overview

The compound is characterized by its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. By inhibiting NMDA receptor activity, this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia, where glutamatergic dysfunction is prevalent .

The primary mechanism through which this compound exerts its effects is by blocking NMDA receptors. This blockade reduces excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and potentially preventing excitotoxicity, which is a pathological process implicated in various neurodegenerative disorders.

NMDA Receptor Antagonism

Research indicates that this compound selectively antagonizes NMDA receptors, which are integral to learning and memory processes. The inhibition of these receptors can lead to improved outcomes in models of neurodegeneration, suggesting its potential as a therapeutic agent .

Cholinesterase Inhibition

In addition to its NMDA antagonistic properties, studies have shown that quinuclidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants for various quinuclidine derivatives have been measured in the micromolar range, indicating their potential utility in treating conditions characterized by cholinergic deficits .

Case Studies and Research Findings

Several studies have explored the biological activity of quinuclidine derivatives, including this compound:

- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, highlighting its neuroprotective properties. This effect was attributed to its ability to block NMDA receptor-mediated excitotoxicity .

- Antimicrobial Activity : Some derivatives of quinuclidine have shown promising antibacterial activity. For instance, related compounds with similar structures exhibited effective inhibition against various bacterial strains, suggesting a broader pharmacological profile that could be beneficial in developing new antibiotics .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of quinuclidine derivatives revealed that certain structures could induce cell death in cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | NMDA Antagonism | AChE Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| Penehyclidine | No | Strong | Moderate |

| Other Quinuclidine Derivatives | Variable | Variable | Variable |

This table illustrates the unique position of this compound among other compounds in terms of its biological activities.

Propiedades

IUPAC Name |

(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1-cyclopentyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKRIWMDLNOSLI-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@](CO[C@H]2CN3CCC2CC3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150657 | |

| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114121-68-5 | |

| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114121685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.